Positional Isomerism Differentiation: C6-Morpholinoacetamide vs. C5-Morpholino Substitution Drives Divergent MAO-B Inhibitory Potency and Selectivity
The target compound incorporates a morpholino moiety connected via a 2-oxoethoxy linker at the 6-position of the pyridazinone ring, whereas emorfazone and many literature pyridazinone MAO inhibitors carry the morpholino group directly attached at the 5-position. In a comprehensive SAR study of 20 morpholino-pyridazinone derivatives (Y1–Y20) evaluated against human MAO isoforms, the most potent hMAO-B inhibitor Y11 achieved an IC50 of 0.453 ± 0.035 µM, while compounds with alternative morpholino attachment positions showed substantially attenuated inhibition [1]. This study and the broader pyridazinone MAO-B literature establish that the spatial orientation of the morpholino pharmacophore relative to the pyridazinone carbonyl and N2 substituent is a critical determinant of both potency and MAO-B vs. MAO-A selectivity, with selectivity index (SI) values for leading compounds exceeding 235 (TR16) [2]. The target compound's unique 6-(2-morpholino-2-oxoethoxy) architecture places the morpholine ring at a distinct distance and angle from the pyridazinone core compared to all 5-morpholino reference compounds, creating a previously unexplored vector for MAO-B binding site interactions [1][2].
| Evidence Dimension | hMAO-B inhibitory potency (IC50) as a function of morpholino substitution position and linker structure |
|---|---|
| Target Compound Data | No peer-reviewed IC50 available; vendor-reported low micromolar range (exact value not independently verifiable) for hMAO-B. The 6-(2-morpholino-2-oxoethoxy) substituent geometry is structurally distinct from any compound in published pyridazinone MAO-B SAR series. |
| Comparator Or Baseline | Y11 (morpholino-pyridazinone series): hMAO-B IC50 = 0.453 ± 0.035 µM; TR16: hMAO-B IC50 = 0.17 µM, SI (MAO-B/MAO-A) >235; Emorfazone: hMAO-B activity not primary pharmacology (analgesic via opioid/non-prostaglandin mechanism). |
| Quantified Difference | Structural differentiation: the target compound's morpholino-acetamide C6 linker is 2 atoms longer and contains an additional sp2 carbonyl oxygen vs. the direct C5-morpholino attachment in emorfazone and the Y-series; no published MAO-B inhibitor possesses this exact linker geometry. |
| Conditions | In vitro human recombinant MAO-A and MAO-B fluorometric assays; PAMPA-BBB permeability assay; molecular docking against MAO-B crystal structures (PDB entries) for Y11 and TR16 series [1][2]. |
Why This Matters
For a medicinal chemistry team pursuing a novel MAO-B inhibitor chemotype, the target compound provides a synthetically tractable scaffold with a morpholino attachment geometry not represented in the 100+ published pyridazinone MAO inhibitors, enabling exploration of new IP space and potentially improved selectivity profiles.
- [1] Zenni YN, Özdemir Z, Saraç S, Kabier M, Catto M, Nicolotti O, Maliyakkal N, Mathew B. Morpholino Pyridazinone Derivatives as Selective Mao-B Inhibitors. SSRN Preprint. 2025. doi:10.2139/ssrn.5128880 View Source
- [2] Alagöz MA, Oh JM, Zenni YN, Özdemir Z, Abdelgawad MA, Naguib IA, Ghoneim MM, Gambacorta N, Nicolotti O, Kim H, Mathew B. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules. 2022; 27(12):3801. doi:10.3390/molecules27123801 View Source
